molecular formula C6H3F7O B15046705 Heptafluoro-3-methoxycyclopentene

Heptafluoro-3-methoxycyclopentene

Cat. No.: B15046705
M. Wt: 224.08 g/mol
InChI Key: KRJONBPWLXLTCB-UHFFFAOYSA-N
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Description

Heptafluoro-3-methoxycyclopentene is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with seven fluorine atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptafluoro-3-methoxycyclopentene can be synthesized through the reaction of octafluorocyclopentene with methanol in the presence of a base such as potassium hydroxide. The reaction typically yields this compound as the major product along with minor by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the fluorination of cyclopentene derivatives followed by methoxylation. The process requires careful control of reaction conditions to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Heptafluoro-3-methoxycyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce halogenated or aminated cyclopentene compounds.

Scientific Research Applications

Heptafluoro-3-methoxycyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism by which heptafluoro-3-methoxycyclopentene exerts its effects is primarily through its interactions with other molecules via its fluorinated and methoxy functional groups. These interactions can influence the reactivity and stability of the compound in various chemical environments. The molecular targets and pathways involved are largely determined by the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptafluoro-3-methoxycyclopentene is unique due to its specific combination of a cyclopentene ring, multiple fluorine atoms, and a methoxy group. This combination imparts distinct chemical properties, such as high reactivity in substitution and addition reactions, making it valuable for specialized applications in materials science and organic synthesis.

Properties

Molecular Formula

C6H3F7O

Molecular Weight

224.08 g/mol

IUPAC Name

1,2,3,3,4,4,5-heptafluoro-5-methoxycyclopentene

InChI

InChI=1S/C6H3F7O/c1-14-5(11)3(8)2(7)4(9,10)6(5,12)13/h1H3

InChI Key

KRJONBPWLXLTCB-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=C(C(C1(F)F)(F)F)F)F)F

Origin of Product

United States

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